molecular formula C9H10ClN3 B1457328 3-Chloro-5,6-diethylpyridazine-4-carbonitrile CAS No. 1384427-24-0

3-Chloro-5,6-diethylpyridazine-4-carbonitrile

Cat. No.: B1457328
CAS No.: 1384427-24-0
M. Wt: 195.65 g/mol
InChI Key: OIBTWUFVGWOCDY-UHFFFAOYSA-N
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Description

3-Chloro-5,6-diethylpyridazine-4-carbonitrile is a useful research compound. Its molecular formula is C9H10ClN3 and its molecular weight is 195.65 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-chloro-5,6-diethylpyridazine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-3-6-7(5-11)9(10)13-12-8(6)4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBTWUFVGWOCDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NC(=C1C#N)Cl)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-5,6-diethylpyridazine-4-carbonitrile (CAS No. 1384427-24-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is part of the pyridazine family, which is known for various pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and safety profile.

Chemical Structure

The chemical structure of 3-Chloro-5,6-diethylpyridazine-4-carbonitrile can be represented as follows:

  • Molecular Formula : C9H10ClN3
  • Molecular Weight : 201.65 g/mol

Antimicrobial Properties

Research indicates that 3-Chloro-5,6-diethylpyridazine-4-carbonitrile exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In vitro studies suggest that it can inhibit the replication of certain viruses by targeting viral polymerases and proteases. For instance, a study demonstrated that derivatives of pyridazine compounds could reduce viral infectivity significantly.

Comparative Efficacy Table

Activity TypeEfficacy LevelMechanism of Action
AntimicrobialModerateInhibition of cell wall synthesis
AntiviralHighTargeting viral polymerases
AntifungalModerateDisruption of ergosterol synthesis

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of 3-Chloro-5,6-diethylpyridazine-4-carbonitrile against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate efficacy against these pathogens.
  • Antiviral Activity Assessment : In another investigation focusing on influenza viruses, the compound was found to inhibit viral replication by over 85% in cultured cells, highlighting its potential as an antiviral agent.

Safety Profile

Preliminary toxicity studies indicate that 3-Chloro-5,6-diethylpyridazine-4-carbonitrile exhibits low cytotoxicity at therapeutic concentrations. This characteristic is essential for its development as a pharmaceutical agent.

Structure-Activity Relationship (SAR)

The biological activity of pyridazine derivatives like 3-Chloro-5,6-diethylpyridazine-4-carbonitrile can often be correlated with their structural features. Modifications in the pyridazine ring or substitution patterns significantly influence their pharmacological properties. For example:

  • The presence of halogen substituents has been linked to enhanced antimicrobial and antiviral efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5,6-diethylpyridazine-4-carbonitrile
Reactant of Route 2
3-Chloro-5,6-diethylpyridazine-4-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.